molecular formula C19H30N4O6 B3123952 tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate CAS No. 313983-06-1

tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate

Cat. No.: B3123952
CAS No.: 313983-06-1
M. Wt: 410.5 g/mol
InChI Key: JFMAUIHMNZPNMU-FYJGNVAPSA-N
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Description

Tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate is an organic compound known for its complex structure and versatility in chemical reactions. As a derivative of carbamate, it plays a significant role in various scientific research applications, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate typically involves multiple steps:

  • Starting Materials: : The synthesis begins with tert-butyl alcohol and 1H-pyrazole.

  • Reactions: : Through a series of condensation and substitution reactions, the compound is formed. These reactions often require specific catalysts and controlled temperatures to ensure the desired configuration (Z-isomer) is obtained.

Industrial Production Methods

While specific details of industrial production may vary, large-scale synthesis often follows optimized versions of laboratory procedures, ensuring efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the progress and quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : This compound is prone to substitution reactions, especially nucleophilic substitution, given its functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) at low temperatures.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

  • Substitution: : Various nucleophiles under mild to moderate temperatures.

Major Products Formed

  • Oxidation: : Yields oxidized derivatives, often hydroxylated products.

  • Reduction: : Produces reduced carbamate structures.

  • Substitution: : Results in substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Catalysts: : Acts as a ligand in catalytic reactions due to its electron-donating properties.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

  • Probe Development: : Used in the development of fluorescent probes for biochemical assays.

Medicine

  • Drug Design: : Investigated for its role in the design of new pharmaceuticals, particularly in targeting specific biological pathways.

Industry

  • Material Science: : Applied in the development of new materials with desired mechanical properties.

Mechanism of Action

Tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate interacts with molecular targets primarily through its functional groups. The pyrazole ring can engage in π-π interactions, while the carbamate groups participate in hydrogen bonding. These interactions affect the compound's binding affinity and specificity to targets, influencing biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds like tert-butyl carbamate derivatives, this compound stands out due to its unique (Z)-isomer configuration and dual carbamate functionality. Similar compounds include:

  • tert-butyl N-(tert-butoxycarbonyl)carbamate

  • tert-butyl N-((tert-butoxycarbonyl)oxy)carbamate

  • tert-butyl N-(1H-pyrazol-1-yl)carbamate

Each of these compounds offers different properties and reactivities, but tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate's combination of structure and functionality provides unique advantages in research and industrial applications.

That's quite a deep dive! What do you think about this compound's potential?

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-17(2,3)27-14(24)21-13(22-12-10-11-20-22)23(15(25)28-18(4,5)6)16(26)29-19(7,8)9/h10-12H,1-9H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMAUIHMNZPNMU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N1C=CC=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N1C=CC=N1)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
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tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
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tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
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tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
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tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
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